molecular formula C12H20N4 B14962681 2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine

2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B14962681
M. Wt: 220.31 g/mol
InChI Key: YLCBNSUNSYDFBB-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with 4-ethylpiperazine under basic conditions. One common method includes the use of potassium carbonate as a base in a solvent such as chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the pyrimidine ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in chloroform at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-4,6-dimethylpyrimidine
  • 2-(4-Ethylpiperazin-1-yl)-ethylamine
  • 4-(4-Ethylpiperazin-1-yl)-methylpyridine

Uniqueness

2-(4-Ethylpiperazin-1-yl)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethylpiperazine and dimethylpyrimidine moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H20N4/c1-4-15-5-7-16(8-6-15)12-13-10(2)9-11(3)14-12/h9H,4-8H2,1-3H3

InChI Key

YLCBNSUNSYDFBB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=N2)C)C

Origin of Product

United States

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